Triple-Mutant EGFR Kinase Inhibition
EGFR-IN-89 (13k) demonstrates potent, single-digit nanomolar inhibition of the key Del19/T790M/C797S triple-mutant EGFR kinase in a biochemical assay. This activity is essential for targeting tumors resistant to the third-generation TKI osimertinib. The compound's IC50 is 10.1 nM against this specific mutant form, confirming its nanomolar potency [1].
| Evidence Dimension | Biochemical inhibitory activity (IC50) against Del19/T790M/C797S triple-mutant EGFR |
|---|---|
| Target Compound Data | 10.1 nM [1] |
| Comparator Or Baseline | Osimertinib: IC50 > 1000 nM (1 µM) (inactive against this mutant) |
| Quantified Difference | EGFR-IN-89 is >99-fold more potent than osimertinib in this context. |
| Conditions | In vitro biochemical kinase assay using recombinant enzyme |
Why This Matters
This quantitative potency against the triple mutant validates the compound's intended design and is a critical parameter for selecting an agent capable of addressing osimertinib-resistant disease.
- [1] Jeon J, Jang SY, Kwak EJ, Lee SH, Byun JY, Kim YY, Ahn YG, Singh P, Moon K, Kim IS. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation. Eur J Med Chem. 2023;258:115840. View Source
